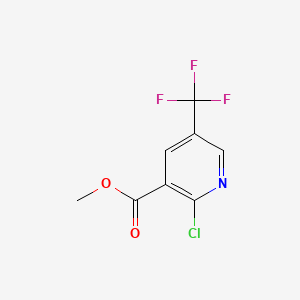

Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Vue d'ensemble

Description

“Methyl 2-chloro-5-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C8H5ClF3NO2 . It is also known by other names such as “methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate” and "2-chloro-5-trifluoromethyl-nicotinic acid methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-(trifluoromethyl)nicotinate” consists of a pyridine ring substituted with a chloro group at the 2nd position and a trifluoromethyl group at the 5th position. The pyridine ring is also attached to a carboxylate group, which is esterified with a methyl group .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is primarily utilized in the synthesis of novel compounds with potential pharmaceutical applications. For instance, Mulder et al. (2013) developed a safe and cost-effective synthesis method for Methyl 6-Chloro-5-(trifluoromethyl)nicotinate, showcasing its utility as an intermediate in the creation of innovative anti-infective agents. This synthesis emphasizes the trifluoromethylation of aryl iodide using an inexpensive methyl chlorodifluoroacetate (MCDFA)/KF/CuI system (Mulder et al., 2013).

Herbicidal Activity

Nicotinic acid derivatives, closely related to Methyl 2-chloro-5-(trifluoromethyl)nicotinate, have been studied for their potential herbicidal activities. Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, some of which exhibited substantial herbicidal activity against certain weeds. Their work provides valuable structure-activity relationship insights that could guide the development of novel herbicides (Yu et al., 2021).

Synthetic Intermediates

Methyl 2-chloro-5-(trifluoromethyl)nicotinate is also a critical intermediate in the synthesis of various other chemicals. For example, Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate crucial for producing the highly efficient herbicide trifloxysulfuron, from nicotinamide via several chemical processes. The overall yield of this synthesis was up to 48.7% (Hang-dong, 2010).

Agricultural Chemical Research

In the realm of agricultural chemistry, researchers have been focusing on the synthesis and characterization of compounds similar to Methyl 2-chloro-5-(trifluoromethyl)nicotinate. For instance, Bheemanapalli et al. (2008) prepared a new series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides and screened them for antibacterial activity against various bacteria (Bheemanapalli et al., 2008).

Propriétés

IUPAC Name |

methyl 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTMVRRTSDJRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B567682.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)